1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine
Overview
Description
“1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” is a chemical compound with the molecular formula C9H11BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs), making them an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a methanamine group that is further substituted with a cyclopropyl group . The exact three-dimensional structure and conformation would depend on the spatial arrangement of these substituents around the pyridine ring.Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis of a novel azetidine derivative, which displayed acceptable antibacterial and antifungal activity. This suggests the potential of such compounds in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Antidepressant Drug Candidates
- Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, identified compounds with robust antidepressant-like activity. This demonstrates the therapeutic potential of such compounds in treating depression (Sniecikowska et al., 2019).
Chemical Synthesis Techniques
- A study described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the versatility of brominated compounds in organic synthesis and the development of pharmaceuticals (Hirokawa, Horikawa, & Kato, 2000).
Polymer Chemistry
- Combining atom transfer radical polymerization and click chemistry for the synthesis of end-functional polymers showcases the application in materials science, particularly in creating polymers with specific end-group functionalities (Lutz, Börner, & Weichenhan, 2005).
Antimicrobial and Anticancer Activities
- A new series of quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities. This underscores the role of such compounds in developing new antimicrobials (Thomas, Adhikari, & Shetty, 2010).
- Synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde were explored for their antimicrobial and anticancer activities, showing good biological efficacy in both assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Mechanism of Action
While the exact mechanism of action of “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” is not specified, pyridine derivatives have been reported to inhibit FGFRs, which play an essential role in various types of tumors . Therefore, these compounds could potentially be used in cancer therapy .
Future Directions
The future research directions for “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” and similar compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their potential applications in pharmaceutical chemistry.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-3-9(6-13-7-10)5-12-4-8-1-2-8/h3,6-8,12H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJDPVSBQLFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734083 | |
Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179513-34-8 | |
Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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